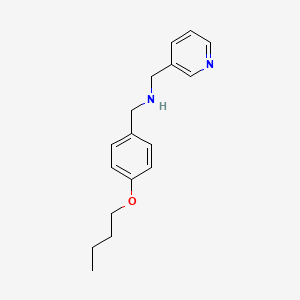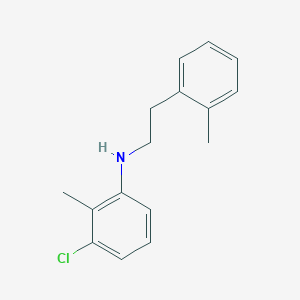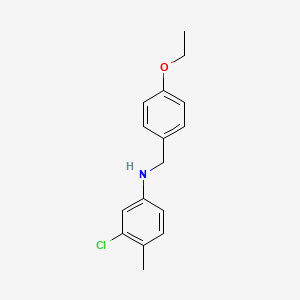
N-(2-フルオロベンジル)-2,6-ジメチルアニリン
概要
説明
N-(2-Fluorobenzyl)-2,6-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of 2,6-dimethylaniline
科学的研究の応用
N-(2-Fluorobenzyl)-2,6-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of N-(2-Fluorobenzyl)-2,6-dimethylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(2-Fluorobenzyl)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(2-Fluorobenzyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
類似化合物との比較
N-(2-Fluorobenzyl)-2,6-dimethylaniline: is similar to other fluorobenzyl-substituted anilines, such as N-(2-Fluorobenzyl)-2,6-dimethylaniline and N-(2-Fluorobenzyl)-2,6-dimethylaniline.
Uniqueness: The uniqueness of N-(2-Fluorobenzyl)-2,6-dimethylaniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANXVUFSFDXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)


![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)

![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
